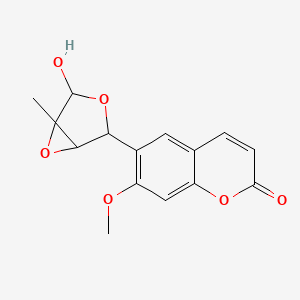

Dihydromicromelin B

Description

Properties

Molecular Formula |

C15H14O6 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

6-(4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3 |

InChI Key |

MBQNFMDTXFFAJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Dihydromicromelin B: A Technical Overview of a Novel Coumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378), a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological activities. This document provides a comprehensive technical guide to Dihydromicromelin B, including its chemical properties, natural sources, and an overview of the known biological activities of related compounds from its source organism. While specific quantitative biological data and detailed mechanistic studies on Dihydromicromelin B are not extensively available in publicly accessible literature, this guide summarizes the existing information and outlines the general experimental approaches used for the isolation and characterization of similar compounds from its natural source.

Chemical and Physical Properties

Dihydromicromelin B is a coumarin derivative with the chemical formula C15H14O6 and a molecular weight of 290.271 g/mol . Its unique structural features, which are elucidated through spectroscopic methods, distinguish it from other coumarins and suggest potential for interesting biological activities.

| Property | Value |

| Chemical Formula | C15H14O6 |

| Molecular Weight | 290.271 g/mol |

| CAS Number | 94285-06-0 |

Natural Source

Dihydromicromelin B is isolated from Micromelum integerrimum, a plant belonging to the Rutaceae family. This plant species is known to be a rich source of various coumarins and other bioactive compounds and has been traditionally used in some cultures for medicinal purposes, including the treatment of inflammation.

Biological Activity and Therapeutic Potential

While specific studies detailing the biological activities of Dihydromicromelin B are limited, the extracts of its source plant, Micromelum integerrimum, have been investigated for various pharmacological effects. These studies provide a basis for inferring the potential therapeutic areas for Dihydromicromelin B.

Extracts from Micromelum integerrimum have been shown to possess anti-inflammatory and antitumor properties. The presence of a variety of coumarins in this plant is believed to contribute to these activities. For instance, some coumarins isolated from Micromelum species have demonstrated cytotoxic effects against various cancer cell lines.

It is important to note that without specific experimental data on Dihydromicromelin B, its bioactivity remains speculative and a subject for future research.

Experimental Protocols

General Isolation and Purification Workflow

Caption: A generalized workflow for the isolation of coumarins from plant material.

Methodology:

-

Plant Material Collection and Preparation: The relevant parts of Micromelum integerrimum (e.g., leaves, stems, or roots) are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol, methanol, or chloroform, often using techniques like maceration or Soxhlet extraction.

-

Fractionation: The resulting crude extract is then fractionated using liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to further separate the compounds.

-

Final Purification: Final purification of the target compound, Dihydromicromelin B, is typically achieved using high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, and 2D-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Signaling Pathways and Mechanism of Action

Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by Dihydromicromelin B or its precise mechanism of action. Given that extracts from its source plant exhibit anti-inflammatory and cytotoxic activities, it is plausible that Dihydromicromelin B might interact with common pathways involved in these processes.

Hypothetical Signaling Pathway Investigation

Should Dihydromicromelin B be investigated for anti-inflammatory activity, a logical experimental approach would be to examine its effect on key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Caption: A conceptual diagram illustrating a potential investigation into the anti-inflammatory mechanism of Dihydromicromelin B.

Future Research Directions

The limited availability of data on Dihydromicromelin B highlights several key areas for future research:

-

Isolation and Full Spectroscopic Characterization: A detailed report on the isolation and comprehensive spectroscopic analysis of Dihydromicromelin B is needed to confirm its structure and provide a reference for future studies.

-

Biological Screening: The compound should be systematically screened for a wide range of biological activities, including but not limited to cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.

-

Mechanism of Action Studies: For any confirmed biological activity, in-depth studies are required to elucidate the underlying mechanism of action and identify the specific molecular targets and signaling pathways involved.

-

Synthesis: The development of a synthetic route for Dihydromicromelin B would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

Dihydromicromelin B is a coumarin of interest due to its natural origin from a medicinally relevant plant, Micromelum integerrimum. While current knowledge about this specific compound is sparse, the known biological activities of its source plant suggest that Dihydromicromelin B may possess therapeutic potential, particularly in the areas of cancer and inflammation. Further phytochemical and pharmacological investigations are essential to unlock the full potential of this natural product and to provide the necessary data for its consideration in drug discovery and development programs.

Dihydromicromelin B: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. First isolated from Micromelum integerrimum, Dihydromicromelin B has attracted interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological aspects of Dihydromicromelin B, with a focus on presenting key data in a structured and accessible format for researchers.

Chemical Structure and Properties

Dihydromicromelin B possesses a tetracyclic core structure characteristic of certain coumarins. Its molecular formula is C15H14O6, with a corresponding molecular weight of 290.27 g/mol .

Table 1: Physicochemical Properties of Dihydromicromelin B

| Property | Value | Source |

| Molecular Formula | C15H14O6 | N/A |

| Molecular Weight | 290.27 g/mol | N/A |

| CAS Number | 94285-06-0 | N/A |

| SMILES | C[C@@]1(O[C@H]2--INVALID-LINK--C3=CC4=C(C=C3OC)OC(=O)C=C4)CO | N/A |

Spectroscopic Data

The structural elucidation of Dihydromicromelin B has been primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, assigned NMR dataset is not available in publicly accessible databases, the following tables summarize the expected chemical shift ranges for the key functional groups present in the molecule based on its structure.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Dihydromicromelin B

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 |

| Methine Protons (CH) | 3.0 - 5.0 |

| Methylene Protons (CH2) | 3.0 - 4.5 |

| Methyl Protons (CH3) | 1.0 - 2.0 |

| Hydroxyl Protons (OH) | Variable |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Dihydromicromelin B

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 160 - 180 |

| Aromatic/Olefinic Carbons | 100 - 160 |

| Carbons attached to Oxygen (C-O) | 50 - 90 |

| Aliphatic Carbons | 20 - 50 |

Experimental Protocols

General Isolation of Coumarins from Micromelum Species

Dihydromicromelin B: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of dihydromicromelin B, a coumarin (B35378) of interest for its potential biological activities. This document details the primary plant source, methods of isolation, and presents a structured summary of the available data.

Primary Natural Sources of Dihydromicromelin B

Dihydromicromelin B is a natural product primarily isolated from the plant species Micromelum integerrimum, belonging to the Rutaceae family. This plant is a small tree widely distributed in South China, Vietnam, Thailand, and India[1]. The leaves of Micromelum integerrimum are the principal part of the plant utilized for the extraction of dihydromicromelin B and other coumarins[2].

While the presence of dihydromicromelin B in Micromelum integerrimum is well-documented, specific quantitative data regarding its concentration or yield from the plant material is not extensively reported in the available scientific literature.

Table 1: Natural Sources of Dihydromicromelin B

| Plant Species | Family | Plant Part(s) | Geographic Distribution | Quantitative Yield Data |

| Micromelum integerrimum | Rutaceae | Leaves, Stems | South China, Vietnam, Thailand, India | Not specified in reviewed literature. |

Experimental Protocols for Isolation

The isolation of dihydromicromelin B from Micromelum integerrimum follows a general workflow for the extraction and purification of coumarins from plant materials. The following protocol is a synthesized methodology based on established procedures for isolating compounds from the leaves of this plant[1][2].

Plant Material Collection and Preparation

Fresh leaves of Micromelum integerrimum are collected and air-dried in the shade. The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction. A common method involves the use of acetone (B3395972) or 95% aqueous ethanol (B145695) at room temperature[2]. The plant material is soaked in the solvent for a period of several days, and the process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract is subsequently fractionated using column chromatography. A typical stationary phase is silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, commonly a mixture of hexanes and acetone, or chloroform (B151607) and methanol, with increasing polarity.

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles. Fractions containing the target compound, dihydromicromelin B, are pooled and subjected to further purification steps. These may include repeated column chromatography, preparative TLC, or crystallization to obtain the pure compound.

Structural Elucidation

The structure of the isolated dihydromicromelin B is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of dihydromicromelin B from Micromelum integerrimum.

Caption: General workflow for the isolation of dihydromicromelin B.

References

Isolating Dihydromicromelin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of Dihydromicromelin B, a natural coumarin (B35378) compound, from plant sources. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this potentially bioactive molecule. The guide details experimental protocols, summarizes quantitative data, and visualizes the isolation workflow.

Introduction

Dihydromicromelin B is a natural product belonging to the coumarin class of secondary metabolites. It has been isolated from plants of the Micromelum genus, particularly Micromelum minutum.[1][2] Coumarins are well-known for their diverse pharmacological activities, and the isolation of pure compounds like Dihydromicromelin B is a critical first step in exploring their therapeutic potential. This guide outlines a general procedure for its isolation from plant material.

Plant Material and Extraction

The primary source for the isolation of Dihydromicromelin B is the leaves of Micromelum minutum.[2][3] The following protocol describes a typical extraction procedure.

Experimental Protocol: Extraction

-

Plant Material Preparation: Air-dry the leaves of Micromelum minutum at room temperature. Once dried, grind the leaves into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered leaf material is sequentially extracted with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (B1210297), and finally methanol (B129727).[3] This stepwise extraction facilitates the separation of compounds based on their polarity.

-

Macerate the plant material in n-hexane for a specified period (e.g., 24-48 hours) with occasional stirring.

-

Filter the extract and repeat the process with fresh n-hexane to ensure exhaustive extraction of nonpolar constituents.

-

Combine the n-hexane extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Repeat the maceration process on the plant residue with ethyl acetate, followed by methanol, concentrating each extract separately. Dihydromicromelin B is expected to be present in the more polar fractions.

-

Chromatographic Purification

The crude extracts obtained are complex mixtures of various phytochemicals. To isolate Dihydromicromelin B, chromatographic techniques are employed.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of coumarins.

-

Mobile Phase: A gradient elution system is typically used, starting with a nonpolar solvent and gradually increasing the polarity. For the separation of coumarins from Micromelum species, a gradient of n-hexane and ethyl acetate is often effective.

-

Fraction Collection: The crude extract (typically the ethyl acetate or methanol fraction) is loaded onto the silica gel column. The mobile phase is then passed through the column, and fractions are collected at regular intervals.

-

Thin Layer Chromatography (TLC) Monitoring: The separation process is monitored by TLC. Aliquots from each fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized under UV light or by using a suitable staining reagent. Fractions containing compounds with similar TLC profiles are pooled together.

-

Isolation of Dihydromicromelin B: Through this process, a mixture of Dihydromicromelin A and Dihydromicromelin B can be obtained. Further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary to obtain pure Dihydromicromelin B.

Data Presentation

Table 1: Extraction Yields from Micromelum minutum Leaves

| Extract | Dry Weight of Plant Material (g) | Volume of Solvent (L) | Yield of Crude Extract (g) | Percentage Yield (%) |

| n-Hexane | ||||

| Ethyl Acetate | ||||

| Methanol |

Table 2: Spectroscopic Data for Dihydromicromelin B

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical shifts (δ) in ppm, coupling constants (J) in Hz |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical shifts (δ) in ppm |

| Mass Spectrometry (MS) | m/z of molecular ion peak [M]⁺ and major fragments |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Dihydromicromelin B.

References

Dihydromicromelin B: A Technical Guide to its Discovery, Origin, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378), a class of secondary metabolites found in a variety of plants. This document provides a comprehensive overview of the discovery, natural origin, and total synthesis of Dihydromicromelin B. Detailed experimental protocols for its isolation and synthesis are presented, alongside a summary of its known, albeit limited, biological activities. Spectroscopic data essential for its characterization are also tabulated. This guide is intended to serve as a valuable resource for researchers interested in the phytochemical investigation of Micromelum species and the potential therapeutic applications of their constituent coumarins.

Discovery and Natural Origin

Dihydromicromelin B was first isolated from the plant species Micromelum minutum (G.Forst.) Wight & Arn., a member of the Rutaceae family.[1] This plant is a small tree or shrub found throughout Southeast Asia and is known to be a rich source of various coumarins.[1][2] Subsequent phytochemical investigations have also identified Dihydromicromelin B in other species of the same genus, including Micromelum integerrimum.

The discovery of Dihydromicromelin B was part of broader efforts to explore the chemical constituents of medicinal plants. The initial isolation and structure elucidation were accomplished through standard phytochemical techniques, including solvent extraction and chromatographic separation, followed by spectroscopic analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | |

| Molecular Weight | 290.27 g/mol | |

| CAS Number | 94285-06-0 | |

| Appearance | White solid | |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents |

Experimental Protocols

Isolation of Dihydromicromelin B from Micromelum minutum

Workflow for Isolation:

Caption: General workflow for the isolation of coumarins from Micromelum minutum.

Detailed Steps:

-

Plant Material and Extraction: Dried and powdered aerial parts of Micromelum minutum are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The coumarin-rich fraction is typically found in the ethyl acetate portion.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, commonly a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled together.

-

Purification: The pooled fractions containing Dihydromicromelin B are further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Enantioselective Total Synthesis of Hydramicromelin B

A total synthesis for a closely related or identical compound, referred to as "hydramicromelin B," has been reported. The key step in this synthesis involves an AuCl₃/AgOTf-catalyzed intramolecular reaction to construct the coumarin ring. The spectroscopic data of the synthesized compound would need to be compared to the natural product for definitive structural confirmation.

Synthetic Scheme Overview:

Caption: Simplified overview of the synthetic strategy for hydramicromelin B.

Due to the complexity and proprietary nature of synthetic routes, the full detailed protocol from the primary literature should be consulted for replication.

Spectroscopic Data

The structure of Dihydromicromelin B has been elucidated using various spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 6.25 | d | 9.5 |

| 4 | 7.62 | d | 9.5 |

| 5 | 7.30 | s | |

| 8 | 6.85 | s | |

| 2' | 3.58 | d | 4.0 |

| 3' | 3.95 | d | 4.0 |

| 4'-CH₃ | 1.45 | s | |

| 7-OCH₃ | 3.92 | s |

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 2 | 161.2 |

| 3 | 113.1 |

| 4 | 143.5 |

| 4a | 112.9 |

| 5 | 128.0 |

| 6 | 117.5 |

| 7 | 162.0 |

| 8 | 98.4 |

| 8a | 156.4 |

| 1' | 76.8 |

| 2' | 64.1 |

| 3' | 60.9 |

| 4' | 25.0 |

| 7-OCH₃ | 56.4 |

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 291.0814 | 291.0812 |

Biological Activity

The biological activities of Dihydromicromelin B have not been extensively studied. However, crude extracts of Micromelum species and other isolated coumarins have demonstrated a range of biological effects, primarily cytotoxicity against various cancer cell lines.

| Compound/Extract | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |

| Micromelin | P-388 murine leukemia | Antitumor | - | [1] |

| Scopoletin | P-388 murine leukemia | Antitumor | - | [1] |

| M. minutum root extract | KB cell line | Cytotoxicity | - | |

| M. minutum root extract | NCI-H187 cell line | Weak Cytotoxicity | - |

It is important to note that these data are for related compounds and extracts, and specific quantitative data for the cytotoxic or other biological activities of pure Dihydromicromelin B are not yet available in the reviewed literature. Further research is required to determine the specific bioactivity profile of Dihydromicromelin B.

Conclusion

Dihydromicromelin B is a coumarin of interest from the Micromelum genus. Its discovery and isolation have contributed to the understanding of the rich phytochemical diversity of this plant family. The successful total synthesis of a closely related structure opens avenues for the preparation of analogues for structure-activity relationship studies. While preliminary data on related compounds suggest potential cytotoxic properties, a thorough investigation into the biological activities of Dihydromicromelin B is warranted to explore its therapeutic potential. This technical guide provides a foundational resource for researchers to further investigate this natural product.

References

Dihydromicromelin B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin, a class of secondary metabolites found in various plants. It was first isolated from the leaves of Micromelum minutum, a plant species distributed in tropical and subtropical regions of Asia. While research on Dihydromicromelin B has been limited, this document provides a comprehensive overview of its known physical and chemical properties, alongside available biological activity data and experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Physical and Chemical Properties

Dihydromicromelin B possesses a distinct molecular structure that contributes to its chemical characteristics. The fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 94285-06-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₆ | [1] |

| Molecular Weight | 290.27 g/mol | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | 503.0 ± 50.0 °C (Predicted) | |

| Solubility | Soluble in DMSO | [3][4] |

| Storage Temperature | -20°C or 2-8°C | [2][3] |

Note: Specific experimental data for appearance, melting point, and detailed solubility in various solvents are not available in the reviewed literature. The boiling point is a predicted value.

Spectral Data

The structural elucidation of Dihydromicromelin B was primarily achieved through spectroscopic techniques. While the original detailed spectra from the initial isolation study were not fully accessible, subsequent studies have confirmed its structure. A comprehensive analysis of its spectral data is crucial for its identification and characterization.

¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy: Detailed experimental spectral data for Dihydromicromelin B, including chemical shifts (δ), coupling constants (J), and peak assignments, are not publicly available in the reviewed literature. The initial isolation was reported by Das et al. in 1984, and this publication would be the primary source for this information.

Biological Activity and Mechanism of Action

Research into the specific biological activities of Dihydromicromelin B is still in its nascent stages. To date, only one study has reported on its cytotoxic effects.

Cytotoxicity

A study investigating the chemical constituents of Indonesian Micromelum minutum leaves evaluated the cytotoxic activity of its isolates against breast cancer cell lines.[5] In this study, a mixture of Dihydromicromelin A and B was tested and found to be inactive against MCF-7 and 4T1 breast cancer cell lines.[5]

It is important to note that other coumarins isolated from Micromelum minutum have demonstrated cytotoxic effects against various cancer cell lines, suggesting that minor structural differences can significantly impact biological activity.[6][7]

Due to the limited available data on the biological activity of Dihydromicromelin B, no signaling pathways have been elucidated for this specific compound.

Experimental Protocols

Isolation and Purification

The original protocol for the isolation of Dihydromicromelin B is detailed in the 1984 study by Das et al. A subsequent study by Susidarti et al. in 2021 also isolated a mixture of Dihydromicromelin A and B. The general workflow for isolating coumarins from Micromelum minutum is as follows:

Caption: Figure 1. A generalized workflow for the isolation of Dihydromicromelin B from Micromelum minutum.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Dihydromicromelin B was evaluated using the microculture tetrazolium salt (MTT) assay.[8] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Caption: Figure 2. Experimental workflow for determining the cytotoxicity of Dihydromicromelin B using the MTT assay.

Conclusion and Future Directions

Dihydromicromelin B is a structurally characterized natural product with limited biological data available. The current evidence suggests a lack of significant cytotoxicity against the tested breast cancer cell lines. However, the diverse biological activities of other coumarins from the same plant genus warrant further investigation into the pharmacological potential of Dihydromicromelin B.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, antimicrobial, antioxidant, and other potential therapeutic activities of pure Dihydromicromelin B.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways involved in any observed biological effects.

-

Full Spectroscopic Characterization: Publicly depositing the complete ¹H NMR, ¹³C NMR, MS, and IR data to facilitate future identification and research.

This technical guide provides a summary of the currently available information on Dihydromicromelin B. It is hoped that this will serve as a valuable starting point for researchers dedicated to exploring the untapped potential of natural products in drug discovery.

References

- 1. CNP0198538.0 - COCONUT [coconut.naturalproducts.net]

- 2. Dihydromicromelin B | 94285-06-0 [sigmaaldrich.com]

- 3. biorbyt.com [biorbyt.com]

- 4. Dihydromicromelin B | TargetMol [targetmol.com]

- 5. journals.itb.ac.id [journals.itb.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Dihydromicromelin B: A Technical Overview

CAS Number: 94285-06-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a natural coumarin (B35378) isolated from plants of the Micromelum genus. Despite its characterization and availability, publicly available data on its biological activities and mechanism of action are limited. This technical guide synthesizes the current knowledge on Dihydromicromelin B, including its physicochemical properties, spectral data, and reported biological screening results. Notably, studies to date have not demonstrated significant cytotoxic activity in the cancer cell lines tested. This document aims to provide a concise and accurate summary to inform future research endeavors.

Physicochemical Properties

Dihydromicromelin B is a coumarin derivative with the following properties:

| Property | Value | Source |

| CAS Number | 94285-06-0 | [Clementia Biotech, 2020] |

| Molecular Formula | C₁₅H₁₄O₆ | [COCONUT, 2024] |

| Molecular Weight | 290.27 g/mol | [COCONUT, 2024] |

| IUPAC Name | 6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxy-chromen-2-one | [COCONUT, 2024] |

| Synonyms | rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one | [COCONUT, 2024] |

Natural Source and Isolation

Dihydromicromelin B has been isolated from the leaves and root extracts of plants belonging to the Micromelum genus (Family: Rutaceae), specifically Micromelum integerrimum and Micromelum minutum.[1][2] The isolation is typically achieved through standard phytochemical techniques involving solvent extraction and column chromatography.[2]

The general workflow for the isolation and characterization of Dihydromicromelin B is depicted below.

Spectral Data

Spectroscopic data for Dihydromicromelin B has been reported in the literature, often as a mixture with its epimer, Dihydromicromelin A. The following table summarizes the ¹H and ¹³C NMR data for this mixture.

| Nucleus | Chemical Shift (δ) |

| ¹H-NMR (500 MHz, CDCl₃) | Signals appear to be split into two, corresponding to the epimeric mixture.[2] |

| ¹³C-NMR (125 MHz, CDCl₃) | Data corresponds to a mixture of Dihydromicromelin A (14α-OH) and Dihydromicromelin B (14β-OH).[2][3] |

Note: For detailed peak assignments, researchers are advised to consult the primary literature.

Biological Activity

The biological activity of Dihydromicromelin B has been evaluated in limited studies, primarily focusing on its cytotoxic effects against cancer cell lines. The available data suggests a lack of potent activity in the models tested.

| Assay Type | Cell Line(s) | Results | Reference |

| Cytotoxicity | MCF-7 (Breast Cancer) | Inactive | [2][3] |

| Cytotoxicity | 4T1 (Breast Cancer) | Inactive | [2][3] |

| Cytotoxicity | HCT116 (Colon Cancer) | Inactive at 50 µM | [1] |

Synthesis, Mechanism of Action, and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the chemical synthesis of Dihydromicromelin B. Furthermore, no studies have been published that elucidate its mechanism of action or any associated signaling pathways. The lack of significant biological activity in initial screenings may have limited further investigation into these areas.

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity testing of Dihydromicromelin B can be found in the cited literature. A general procedure for a cytotoxicity assay is outlined below.

General Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Seeding: Plate cells (e.g., MCF-7, 4T1, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Dihydromicromelin B (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

Dihydromicromelin B is a structurally characterized natural coumarin with limited available data on its biological effects. The current body of evidence does not support significant cytotoxic activity. This presents an opportunity for the scientific community to explore other potential biological activities of this compound or to investigate its properties in different assay systems. The information provided herein serves as a foundational resource for researchers interested in furthering the understanding of Dihydromicromelin B.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Dihydromicromelin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B, a complex furanocoumarin isolated from Micromelum species, presents a unique structural scaffold with potential therapeutic applications. While its complete biosynthetic pathway has yet to be experimentally elucidated, significant insights can be gleaned from the well-established biosynthesis of related coumarin (B35378) and furanocoumarin compounds. This technical guide synthesizes the current understanding of coumarin biosynthesis to propose a putative pathway for Dihydromicromelin B. We delineate the key enzymatic steps, from the initial phenylpropanoid precursors to the intricate cyclization and modification reactions that likely forge this unique natural product. This document is intended to serve as a foundational resource for researchers seeking to unravel the precise enzymatic machinery responsible for Dihydromicromelin B synthesis, paving the way for its potential biotechnological production and the development of novel therapeutics.

Introduction

Coumarins are a diverse class of plant secondary metabolites characterized by a benzopyran-2-one core. Their structural complexity is often enhanced by prenylation, hydroxylation, and the formation of additional heterocyclic rings, leading to a wide array of biological activities. Dihydromicromelin B, a constituent of Micromelum plants, is a notable example, featuring a dihydropyran ring fused to an angular furanocoumarin backbone with an epoxidized prenyl moiety. Understanding its biosynthesis is crucial for harnessing its full therapeutic potential.

Proposed Biosynthesis Pathway of Dihydromicromelin B

The biosynthesis of Dihydromicromelin B is hypothesized to originate from the general phenylpropanoid pathway, a well-characterized route in higher plants. The pathway can be conceptually divided into three major stages:

-

Core Coumarin Formation: Synthesis of the central umbelliferone (B1683723) intermediate.

-

Angular Furanocoumarin Assembly: Prenylation and subsequent cyclization to form an angular furanocoumarin scaffold.

-

Tailoring Reactions: Epoxidation and dihydropyran ring formation to yield Dihydromicromelin B.

A detailed schematic of the proposed pathway is presented below, followed by an in-depth discussion of each stage.

Caption: Proposed biosynthesis pathway of Dihydromicromelin B.

Stage 1: Formation of the Umbelliferone Core

The biosynthesis commences with L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes of the phenylpropanoid pathway:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

The crucial step in forming the coumarin nucleus is the ortho-hydroxylation of the aromatic ring of p-coumaroyl-CoA, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) . This is followed by a spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to yield umbelliferone , a central intermediate in the biosynthesis of many coumarins.

Stage 2: Assembly of the Angular Furanocoumarin Scaffold

The angular furanocoumarin structure of Dihydromicromelin B points to a biosynthetic route analogous to that of angelicin. This stage involves a prenylation event followed by an oxidative cyclization.

-

C8-Prenylation: Umbelliferone undergoes prenylation at the C8 position, a reaction catalyzed by a prenyltransferase (PT) . This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form osthenol .

-

Formation of the Dihydrofuran Ring: Osthenol is then converted to (+)-columbianetin by columbianetin synthase (CS) , a cytochrome P450 enzyme. This reaction involves the formation of a dihydrofuran ring.

-

Aromatization to Angelicin: The final step in this stage is the conversion of (+)-columbianetin to angelicin , the parent angular furanocoumarin. This reaction is catalyzed by angelicin synthase (AS) , another cytochrome P450 monooxygenase.[1]

Stage 3: Tailoring Reactions Leading to Dihydromicromelin B (Hypothetical)

The final steps in the biosynthesis of Dihydromicromelin B involve modifications to the angelicin scaffold and are currently speculative. Based on the structure of the final product, the following transformations are proposed:

-

Epoxidation: The prenyl side chain of a precursor (likely a derivative of angelicin) is epoxidized. This reaction is likely catalyzed by a cytochrome P450 monooxygenase with epoxidase activity. Such enzymes are known to be involved in the modification of prenyl groups in various natural products.

-

Dihydropyran Ring Formation and Reduction: The "dihydro" and "micromelin" components of the name suggest a subsequent cyclization and reduction to form the dihydropyran ring. The precise enzymatic machinery for this transformation is unknown but may involve one or more cyclases and reductases .

Quantitative Data

Currently, there is no specific quantitative data available for the biosynthesis of Dihydromicromelin B. The following tables are provided as templates for future research to populate with experimental data.

Table 1: Putative Enzyme Activities in Dihydromicromelin B Biosynthesis

| Enzyme | Substrate | Product | Optimal pH | Optimal Temp. (°C) | Km (µM) | Vmax (nmol/mg/s) |

| PAL | L-Phenylalanine | Cinnamic acid | ||||

| C4H | Cinnamic acid | p-Coumaric acid | ||||

| 4CL | p-Coumaric acid | p-Coumaroyl-CoA | ||||

| C2'H | p-Coumaroyl-CoA | Umbelliferone | ||||

| PT (C8) | Umbelliferone | Osthenol | ||||

| CS | Osthenol | (+)-Columbianetin | ||||

| AS | (+)-Columbianetin | Angelicin | ||||

| Epoxidase | Angelicin Derivative | Epoxy-Angelicin Derivative | ||||

| Cyclase/Reductase | Epoxy-Angelicin Derivative | Dihydromicromelin B |

Table 2: Metabolite Concentrations in Micromelum species

| Metabolite | Tissue | Concentration (µg/g fresh weight) | Developmental Stage |

| Umbelliferone | Leaves | Vegetative | |

| Osthenol | Leaves | Vegetative | |

| Angelicin | Leaves | Vegetative | |

| Dihydromicromelin B | Leaves | Vegetative | |

| Umbelliferone | Roots | Vegetative | |

| Osthenol | Roots | Vegetative | |

| Angelicin | Roots | Vegetative | |

| Dihydromicromelin B | Roots | Vegetative |

Experimental Protocols

Detailed experimental protocols for the characterization of the Dihydromicromelin B biosynthetic pathway are not yet established. However, standard molecular biology and biochemical techniques can be adapted from studies on other coumarin biosynthetic pathways.

Identification and Cloning of Candidate Genes

Caption: Experimental workflow for gene identification and functional characterization.

-

Transcriptome Analysis: RNA sequencing (RNA-Seq) of different tissues of a Micromelum species known to produce Dihydromicromelin B can identify candidate genes homologous to known coumarin biosynthetic enzymes.

-

Gene Cloning: Full-length cDNAs of candidate genes can be obtained using PCR and Rapid Amplification of cDNA Ends (RACE).

Heterologous Expression and Enzyme Assays

-

Expression System: Candidate genes can be cloned into expression vectors and expressed in microbial hosts such as E. coli or Saccharomyces cerevisiae.

-

Enzyme Purification: Recombinant enzymes can be purified using affinity chromatography (e.g., His-tag).

-

In Vitro Assays: Purified enzymes are incubated with their putative substrates, and the reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for Dihydromicromelin B provides a roadmap for future research. The immediate focus should be on the identification and functional characterization of the specific prenyltransferase and cytochrome P450 monooxygenases from Micromelum species involved in the later, tailoring steps of the pathway. The elucidation of these enzymatic steps will not only provide fundamental insights into the diversification of coumarins in nature but also enable the heterologous production of Dihydromicromelin B and its analogues for pharmacological evaluation. This knowledge will be instrumental for drug development professionals seeking to leverage the therapeutic potential of this unique natural product.

References

Dihydromicromelin B: A Literature Review of a Promising Coumarin Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural product belonging to the coumarin (B35378) class of compounds. While specific research on dihydromicromelin B is notably limited, its origin from the genus Micromelum suggests potential biological activities of interest, particularly in the realm of oncology. This technical guide provides a comprehensive review of the available literature, focusing on the chemical properties of dihydromicromelin B and the well-documented biological activities of structurally related coumarins isolated from the same genus, primarily Micromelum minutum. Due to the scarcity of direct data, this review extrapolates potential areas of investigation for dihydromicromelin B based on the activities of its chemical analogs.

Chemical Properties of Dihydromicromelin B

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₆ |

| CAS Number | 94285-06-0 |

| Molecular Weight | 290.27 g/mol |

Note: This information is compiled from chemical supplier databases. No peer-reviewed articles detailing the isolation and characterization of dihydromicromelin B were identified.

Biological Activities of Related Coumarins from Micromelum minutum

Numerous coumarins have been isolated from Micromelum minutum and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the reported 50% inhibitory concentration (IC₅₀) values, providing a benchmark for the potential efficacy of related compounds like dihydromicromelin B.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Minutin B | SBC3 (Lung Adenocarcinoma) | 9.6 | [1] |

| A549 (Lung Adenocarcinoma) | 17.5 | [1] | |

| K562 (Leukemia) | 8.7 | [1] | |

| K562/ADM (Leukemia) | 6.7 | [1] | |

| Leishmania major | 20.2 | [1] | |

| Clauslactone E | SBC3 (Lung Adenocarcinoma) | 3.7 | |

| A549 (Lung Adenocarcinoma) | 10.4 | ||

| K562 (Leukemia) | 12.1 | ||

| K562/ADM (Leukemia) | 10.8 | ||

| Leishmania major | 9.8 | ||

| 8-Hydroxyisocapnolactone-2',3'-diol | SBC3 (Lung Adenocarcinoma) | 8.8 | |

| A549 (Lung Adenocarcinoma) | 10.1 | ||

| K562 (Leukemia) | 16.9 | ||

| K562/ADM (Leukemia) | 10.1 | ||

| Leishmania major | 12.1 | ||

| Minutin A | Leishmania major | 26.2 | |

| Micromelin | KKU-100 (Cholangiocarcinoma) | 9.2 µg/mL | |

| Murralongin | KKU-100 (Cholangiocarcinoma) | 9.0 µg/mL | |

| Murrangatin | KKU-100 (Cholangiocarcinoma) | 2.9 µg/mL | |

| Minumicrolin | KKU-100 (Cholangiocarcinoma) | 10.2 µg/mL | |

| Scopoletin | KKU-100 (Cholangiocarcinoma) | 19.2 µg/mL |

Experimental Protocols

The following are generalized experimental protocols for the isolation and cytotoxic evaluation of coumarins from Micromelum minutum, based on methodologies described in the cited literature.

Isolation and Purification of Coumarins

A common workflow for the isolation of coumarins from Micromelum minutum is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Dihydromicromelin B

Introduction

Dihydromicromelin B is a naturally occurring angular furocoumarin, a class of heterocyclic compounds known for their diverse biological activities. Furocoumarins are characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzopyran-2-one) core. The angular arrangement, as seen in angelicin, is one of the common structural motifs. While Dihydromicromelin B has been isolated and characterized, a complete total synthesis has not been prominently reported in the scientific literature. These application notes outline a proposed synthetic strategy for Dihydromicromelin B, based on well-established and reliable organic reactions for the synthesis of the furocoumarin scaffold and subsequent functional group manipulations. The protocols provided are intended for researchers in synthetic chemistry and drug development.

Proposed Synthetic Pathway for Dihydromicromelin B

The retrosynthetic analysis of Dihydromicromelin B suggests a convergent approach. The core angular furocoumarin skeleton can be constructed from a suitably substituted coumarin precursor. The final diol functionality can be introduced via epoxidation of the furan double bond followed by acid-catalyzed hydrolysis.

The forward synthesis is proposed to proceed in three key stages:

-

Synthesis of the Coumarin Core: Construction of a 7-hydroxy-6-methoxycoumarin via the Pechmann condensation.

-

Formation of the Angular Furan Ring: Introduction of a two-carbon unit at the C-8 position of the coumarin, followed by cyclization to form the furan ring.

-

Final Functionalization: Epoxidation of the furan moiety and subsequent ring-opening to yield the target molecule, Dihydromicromelin B.

Caption: Proposed synthetic pathway for Dihydromicromelin B.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the key transformations in the proposed synthesis of Dihydromicromelin B, based on analogous reactions found in the literature.

Table 1: Pechmann Condensation for Coumarin Synthesis

| Phenol Substrate | β-Ketoester | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | H₂SO₄ | None | 25-50 | 80-90 | [1][2] |

| Phloroglucinol | Ethyl benzoylacetate | Amberlyst-15 | Toluene | 110 | 92 | [2] |

| 2-Methoxyhydroquinone | Ethyl acetoacetate | H₂SO₄ | Ethanol | Reflux | (Estimated) 70-85 | General Procedure |

Table 2: Synthesis of Angular Furocoumarins

| Starting Material | Reagents | Key Steps | Yield (%) | Reference |

| 7-Hydroxycoumarin | Allyl bromide, K₂CO₃; Heat; Wacker oxidation | O-Allylation, Claisen Rearrangement, Oxidative Cyclization | 60-70 (overall) | [3] |

| 7-Hydroxy-8-formylcoumarin | Wittig Reagent; I₂/Pyridine | Wittig Olefination, Cyclization | 55-65 | General Procedure |

Table 3: Epoxidation and Ring-Opening of Furocoumarins

| Furocoumarin Substrate | Epoxidizing Agent | Hydrolysis Conditions | Product | Yield (%) | Reference |

| Angelicin | m-CPBA | Dilute H₂SO₄, H₂O | Angelicin-epoxide, then diol | >90 (epoxidation), >85 (hydrolysis) | [4][5] |

| Psoralen | Dimethyldioxirane (DMDO) | H₂O, Amberlite IR-120 | Psoralen-epoxide, then diol | High | General Procedure |

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-6-methoxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes the acid-catalyzed condensation of 2-methoxyhydroquinone with ethyl acetoacetate to form the coumarin core.

Caption: Workflow for Pechmann condensation.

Materials:

-

2-Methoxyhydroquinone (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxyhydroquinone.

-

Add ethyl acetoacetate to the flask.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture in a water bath at 70°C for 2 hours. The mixture will become viscous.

-

Pour the warm mixture slowly into a beaker containing ice-cold water.

-

A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the solid product under vacuum to yield 7-hydroxy-6-methoxy-4-methylcoumarin. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of Micromelin (Angular Furocoumarin)

This protocol details the formation of the furan ring, starting from the synthesized coumarin.

Materials:

-

7-Hydroxy-6-methoxy-4-methylcoumarin (1.0 eq)

-

Allyl bromide (1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone

-

Dowtherm A (or similar high-boiling solvent)

-

Osmium tetroxide (OsO₄) (catalytic)

-

Sodium periodate (B1199274) (NaIO₄) (2.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic)

-

Toluene

Procedure:

-

O-Allylation: To a solution of the coumarin in anhydrous acetone, add K₂CO₃ and allyl bromide. Reflux the mixture for 4-6 hours. Monitor by TLC. After completion, filter off the K₂CO₃ and evaporate the solvent. The crude product is 7-allyloxy-6-methoxy-4-methylcoumarin.

-

Claisen Rearrangement: Heat the crude allyloxycoumarin in a high-boiling solvent like Dowtherm A at 200-220°C for 2-3 hours. This will induce the Claisen rearrangement to form 8-allyl-7-hydroxy-6-methoxy-4-methylcoumarin. Purify by column chromatography.

-

Oxidative Cyclization: Dissolve the 8-allylcoumarin in a suitable solvent mixture (e.g., THF/water). Add a catalytic amount of OsO₄ followed by portion-wise addition of NaIO₄. Stir at room temperature for 4-6 hours. This cleaves the allyl double bond to an aldehyde. Extract the crude aldehyde.

-

Dissolve the crude aldehyde in toluene, add a catalytic amount of p-TsOH, and reflux using a Dean-Stark trap to remove water. This will effect the cyclization to the furan ring, yielding Micromelin. Purify by column chromatography.

Protocol 3: Total Synthesis of Dihydromicromelin B

This protocol describes the final epoxidation and hydrolysis steps.

Materials:

-

Micromelin (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Dilute aqueous sulfuric acid (e.g., 1 M)

Procedure:

-

Epoxidation: Dissolve Micromelin in dry DCM and cool to 0°C. Add a solution of m-CPBA in DCM dropwise. Stir the reaction at 0°C and allow it to slowly warm to room temperature overnight. Monitor by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is the epoxide of Micromelin.

-

Acid-Catalyzed Hydrolysis: Dissolve the crude epoxide in a mixture of THF and water. Add a catalytic amount of dilute sulfuric acid. Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the epoxide by TLC.[5]

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford Dihydromicromelin B.

Disclaimer: These protocols are based on established chemical literature for similar compounds and are provided for research and development purposes. All experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Dihydromicromelin B: Comprehensive Extraction and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of dihydromicromelin B, a natural coumarin (B35378) found in plants of the Micromelum genus. The following protocols are compiled from established scientific literature and are intended to guide researchers in the isolation of this and other related coumarins for further study and drug development.

Introduction

Dihydromicromelin B is a naturally occurring coumarin that has been isolated from various Micromelum species, including Micromelum integerrimum and Micromelum minutum. Coumarins as a class of compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The effective isolation and purification of dihydromicromelin B are crucial first steps for any subsequent biological screening, structural elucidation, and preclinical development.

This document outlines several established methods for the extraction of crude plant material and the subsequent purification of dihydromicromelin B and related coumarins using various chromatographic techniques.

Physicochemical Properties of Dihydromicromelin B

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₆ |

| Molecular Weight | 290.27 g/mol |

| CAS Number | 94285-06-0 |

| Appearance | Likely a white or off-white solid |

| Storage | Store at -20°C for long-term preservation. |

Extraction Protocols

Several solvent systems and extraction methods have been successfully employed for the extraction of coumarins from Micromelum species. The choice of solvent will influence the efficiency of the extraction and the profile of co-extracted compounds.

Protocol 1: Sequential Maceration with Solvents of Increasing Polarity

This method is effective for the separation of compounds based on their polarity and is a common first step in natural product isolation.

Materials:

-

Dried and powdered leaves of Micromelum minutum

-

n-hexane

-

Ethyl acetate (B1210297)

-

Methanol

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Sequentially macerate the dried, ground leaves of M. minutum with n-hexane, followed by ethyl acetate, and then methanol.

-

For each solvent, soak the plant material for a period of 24-72 hours at room temperature, with occasional agitation.

-

After each maceration, filter the solvent to separate the extract from the plant residue.

-

Concentrate the resulting ethyl acetate extract, which contains dihydromicromelin A and B, under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Hot Ethanol (B145695) Extraction

This method uses heated ethanol to increase the solubility of the target compounds and can be more efficient for certain plant matrices.

Materials:

-

Air-dried leaves and stems of Micromelum integerrimum

-

95% aqueous ethanol (EtOH)

-

Reflux apparatus or suitable heating vessel

-

Rotary evaporator

Procedure:

-

Extract the air-dried leaves and stems of M. integerrimum (6.4 kg) with 95% aqueous EtOH (70 L) at 80°C for 2 hours.[1]

-

Repeat the extraction process three times to ensure maximum recovery of the target compounds.[1]

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to yield a crude extract (560 g).[1]

Protocol 3: Room Temperature Acetone (B3395972) Extraction

Acetone is a versatile solvent that can efficiently extract a broad range of coumarins.

Materials:

-

Air-dried leaves of Micromelum integerrimum

-

Acetone

-

Large glass container with a lid

-

Rotary evaporator

Procedure:

-

Successively extract the air-dried leaves of M. integerrimum (0.55 kg) with acetone at room temperature over a period of 3 days.

-

Filter the extract to remove the plant material.

-

Concentrate the acetone extract using a rotary evaporator to obtain the crude extract (86 g).

Purification Protocols

The purification of dihydromicromelin B from the crude extract typically involves a multi-step chromatographic process.

General Purification Strategy

A general workflow for the purification of coumarins from a crude extract is depicted below. This usually involves an initial fractionation by column chromatography followed by finer purification steps like semi-preparative HPLC.

Caption: General workflow for the extraction and purification of Dihydromicromelin B.

Detailed Purification Protocol from an Ethyl Acetate Extract

This protocol is based on the successful isolation of a mixture containing dihydromicromelin B.

Materials:

-

Crude ethyl acetate extract

-

Silica gel for column chromatography

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane (B109758), methanol)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Subject the crude ethyl acetate extract to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compounds of interest (as indicated by TLC analysis).

-

Further separation of the combined fractions by repeated column chromatography, potentially using different solvent systems (e.g., dichloromethane/methanol), will yield a mixture of dihydromicromelin A and dihydromicromelin B.

Multi-Step Chromatographic Purification from an Ethanol Extract

This protocol provides a more detailed, multi-step approach for the isolation of pure coumarins.

Materials:

-

Crude ethanol extract partitioned with dichloromethane (CH₂Cl₂)

-

Silica gel, Sephadex LH-20, and ODS (Octadecylsilane) for column chromatography

-

Semi-preparative RP-HPLC system with a C18 column

-

Solvents: petroleum ether, acetone, dichloromethane, methanol, acetonitrile, water

Procedure:

-

Initial Silica Gel Chromatography: Subject the CH₂Cl₂-soluble extract (175 g) to silica gel column chromatography, eluting with a petroleum ether-acetone gradient (from 10:1 to 0:1).[1] This will yield several primary fractions.

-

Sephadex LH-20 Chromatography: Take a fraction of interest (e.g., 26 g) and further separate it on a Sephadex LH-20 column using a CH₂Cl₂-MeOH (1:1) mobile phase.[1]

-

ODS Chromatography: Further purify the fractions obtained from the Sephadex column using ODS column chromatography with a MeOH-H₂O gradient (from 50:50 to 100:0).

-

Semi-Preparative RP-HPLC: The final purification of specific compounds is achieved using semi-preparative reverse-phase HPLC. For example, a fraction (400 mg) can be purified on a C18 column with an isocratic mobile phase of MeCN-H₂O (40:60) at a flow rate of 3 mL/min to yield pure compounds.

Data Presentation: Yield of Isolated Coumarins

The yield of isolated coumarins can vary significantly depending on the plant source, collection time, and the extraction and purification methods employed. The following table provides examples of yields for various coumarins isolated from Micromelum species, which can serve as a benchmark for researchers.

| Compound | Plant Source | Extraction Method | Purification Method | Yield | Reference |

| Microminutin | Micromelum falcatum | Dichloromethane/Ethyl Acetate | Semi-preparative HPLC | 15.6 mg | |

| Micromelin | Micromelum falcatum | Dichloromethane/Ethyl Acetate | Semi-preparative HPLC | 1.6 mg | |

| Micromarin B | Micromelum falcatum | Dichloromethane/Ethyl Acetate | Semi-preparative HPLC | 2.1 mg | |

| Micromarin A | Micromelum falcatum | Dichloromethane/Ethyl Acetate | Semi-preparative HPLC | 2.0 mg | |

| Integmarin A | Micromelum integerrimum | 95% aqueous EtOH (hot extraction) | Multi-step Chromatography & RP-HPLC | 13.8 mg | |

| Integmarin B | Micromelum integerrimum | 95% aqueous EtOH (hot extraction) | Multi-step Chromatography & RP-HPLC | 15.2 mg | |

| Compound 2 (unnamed) | Micromelum integerrimum | Acetone (room temp.) | QCC & Sephadex LH-20 | 2.10 g | |

| Compound 11 (unnamed) | Micromelum integerrimum | Acetone (room temp.) | QCC & Sephadex LH-20 | 52.4 mg | |

| Dihydromicromelin A & B (mixture) | Micromelum minutum | Ethyl Acetate (sequential maceration) | Column Chromatography | Not specified |

Logical Relationship of Purification Steps

The purification of a target compound from a complex natural extract follows a logical progression from coarse to fine separation techniques.

Caption: Logical progression of chromatographic techniques for natural product purification.

These protocols and data provide a comprehensive guide for the successful extraction and purification of dihydromicromelin B and other coumarins from Micromelum species. Researchers should note that optimization of these methods may be necessary depending on the specific plant material and available laboratory equipment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dihydromicromelin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) derivative that has garnered interest for its potential biological activities. Accurate and reliable quantification of Dihydromicromelin B is essential for various stages of research and development, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the determination of Dihydromicromelin B. The described method is based on reversed-phase chromatography with UV detection, a widely used and robust technique for the analysis of coumarins and other natural products.[1][2][3][4]

Principle

The method utilizes a reversed-phase HPLC system to separate Dihydromicromelin B from other components in the sample matrix. A C18 column is employed as the stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and water, facilitates the elution of the analyte.[2] An acidic modifier, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is achieved using a UV-Vis detector at a wavelength where Dihydromicromelin B exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard with a known concentration.

Experimental Protocols

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Analytical Balance

-

pH Meter

-

Ultrasonic Bath

-

Vortex Mixer

-

Syringe Filters (0.45 µm)

-

HPLC Vials

2. Reagents and Standards

-

Dihydromicromelin B reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (or Acetic Acid, analytical grade)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B (for re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 306 nm (To be optimized by running a UV-Vis scan of Dihydromicromelin B) |

Note on Detection Wavelength: The optimal UV detection wavelength for Dihydromicromelin B has not been definitively reported in the literature. Coumarins typically exhibit strong absorbance between 250 nm and 350 nm. It is strongly recommended to determine the wavelength of maximum absorbance (λmax) by performing a UV-Vis spectral scan of a standard solution of Dihydromicromelin B. The provided wavelength of 306 nm is a common starting point for coumarin analysis.

4. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Dihydromicromelin B reference standard and dissolve it in 10 mL of DMSO or methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Preparation of Sample Solutions

The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid, formulation). A general procedure for a solid plant extract is provided below.

-

Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).

-

Add a suitable volume of extraction solvent (e.g., 10 mL of methanol).

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered sample with the mobile phase to bring the concentration of Dihydromicromelin B within the calibration range.

6. Method Validation (Brief Overview)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: Assess the ability to detect the analyte in the presence of other components.

-

Linearity: Analyze a series of standards to determine the concentration range over which the detector response is proportional to the analyte concentration.

-

Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added analyte (spiked samples).

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

Table 1: Linearity Data for Dihydromicromelin B Analysis

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy and Precision Data for Dihydromicromelin B Analysis

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | RSD (%) |

| 5 | [Insert Data] | [Insert Data] | [Insert Data] |

| 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| 75 | [Insert Data] | [Insert Data] | [Insert Data] |

Visualization

Caption: HPLC analysis workflow for Dihydromicromelin B.

References

Application Notes and Protocols for the Quantification of Dihydromicromelin B in Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has been isolated from plants of the Micromelum genus, which belongs to the Rutaceae family.[1][2][3] Coumarins are a class of secondary metabolites known for their diverse pharmacological activities, making them of significant interest in drug discovery and development.[1][3] Accurate and precise quantification of Dihydromicromelin B in plant material is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.

This document provides detailed protocols for the extraction and quantification of Dihydromicromelin B from plant matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Plant Material and Reagent Preparation

-

Plant Material: Leaves, stems, or roots of Micromelum species known to contain Dihydromicromelin B. The plant material should be dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

-

Reagents and Standards:

-

Dihydromicromelin B reference standard (purity ≥98%)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS): A structurally similar coumarin not present in the plant material (e.g., 7-ethoxycoumarin) can be used for improved accuracy, particularly for the LC-MS/MS method.

-

Extraction of Dihydromicromelin B from Plant Material

This protocol is designed for efficient extraction of Dihydromicromelin B while minimizing the degradation of the compound.

-

Sample Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Solvent Addition: Add 20 mL of methanol to the tube.

-

Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean flask.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

-

Solvent Evaporation: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for the respective chromatographic analysis.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Experimental Workflow for Dihydromicromelin B Quantification

Caption: Workflow for the extraction and quantification of Dihydromicromelin B.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not a primary requirement.

HPLC-UV Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile). |

| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-35 min: 90-30% B; 35-40 min: 30% B. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Injection Volume | 10 µL. |

| Detection | UV at 254 nm and 320 nm (selection based on the UV maxima of Dihydromicromelin B). |

Preparation of Standard Solutions and Calibration Curve

-

Stock Solution: Prepare a stock solution of Dihydromicromelin B (1 mg/mL) in methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 1 to 100 µg/mL.

-

Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration to generate a calibration curve.

Method Validation Parameters (Hypothetical Data)

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | - | 1 - 100 µg/mL |